3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine
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Overview
Description
3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a thiophene group and a trifluoromethoxybenzenesulfonyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their photophysical properties .
Mode of Action
Related compounds have shown major absorption bands that were assigned to π–π* transitions involving the aromatic moieties, as well as weak intramolecular charge-transfer (ict) transitions .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound behaves. For instance, related compounds have shown different photoluminescence emissions in different states (solution vs. film) and temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 2-(trifluoromethoxy)benzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction may produce various pyrrolidine derivatives.
Scientific Research Applications
3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also features a trifluoromethyl group and is used extensively in promoting organic transformations.
Dithieno[3,2-b2′,3′-d]thiophene: Another thiophene-based compound with applications in organic electronics.
Uniqueness
3-(thiophen-2-yl)-1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidine is unique due to its combination of a pyrrolidine ring, thiophene group, and trifluoromethoxybenzenesulfonyl group. This unique structure imparts specific chemical and physical properties that make it valuable for a wide range of applications.
Properties
IUPAC Name |
3-thiophen-2-yl-1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S2/c16-15(17,18)22-12-4-1-2-6-14(12)24(20,21)19-8-7-11(10-19)13-5-3-9-23-13/h1-6,9,11H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWBVGHCCYVZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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